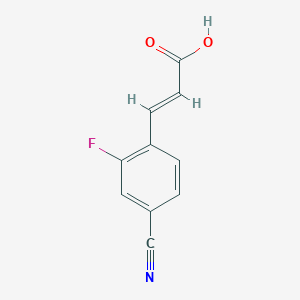

4-Cyano-2-fluorocinnamic acid

Description

Contextualization as a Fluorinated and Cyano-Substituted Cinnamic Acid Derivative

The chemical identity of 4-Cyano-2-fluorocinnamic acid is best understood by examining its three core components: the cinnamic acid backbone, the fluorine substituent, and the cyano group.

Cinnamic Acid Derivatives: Cinnamic acid and its derivatives are a class of organic compounds characterized by a benzene (B151609) ring attached to an acrylic acid functional group. nih.gov This structural framework is widespread in the natural world, found in plants like cinnamon, fruits, and vegetables, where these compounds, known as phenylpropanoids, play roles in defense, pigmentation, and UV protection. nih.govbiosynth.com In chemical research, the cinnamic acid scaffold is highly valued as a versatile starting material for synthesizing a wide array of other compounds due to its modifiable phenyl ring, alkene double bond, and carboxylic acid group. nih.govbeilstein-journals.org

Fluorinated Compounds: The introduction of fluorine into organic molecules is a common strategy in modern chemical synthesis, particularly in the development of pharmaceuticals and advanced materials. acs.org Fluorination can significantly alter a molecule's properties. ontosight.ai For instance, the high electronegativity of fluorine can influence the acidity and basicity of nearby functional groups, while the strength of the carbon-fluorine bond can enhance the metabolic stability of a compound, a desirable trait in drug discovery. ontosight.aimdpi.com The presence of fluorine can also improve a molecule's bioavailability and its ability to interact with biological targets. ontosight.ai

Cyano-Substituted Compounds: The cyano group (-C≡N) is a potent electron-withdrawing group that significantly impacts a molecule's electronic properties and reactivity. ontosight.ai Its inclusion in a structure like cinnamic acid can influence its chemical behavior and potential applications. nih.gov In medicinal chemistry, the cyano group is found in various bioactive compounds and can be a key component for enzyme inhibition or a handle for further chemical modification. nih.govresearchgate.net

Therefore, this compound is a molecule designed to combine the foundational structure of cinnamic acid with the property-enhancing effects of both fluorination and cyano-substitution.

Table 1: Influence of Key Functional Groups in this compound

| Structural Feature | Description | Significance in Chemical Research |

|---|---|---|

| Cinnamic Acid Backbone | A phenyl group attached to an acrylic acid moiety. | A versatile and common scaffold found in nature; provides a robust framework for synthetic modifications. nih.govbiosynth.com |

| Fluorine Substituent | A fluorine atom attached to the phenyl ring at the 2-position. | Alters electronic properties, enhances metabolic stability, and can improve bioavailability for potential therapeutic use. ontosight.aimdpi.com |

| Cyano Group | A nitrile (-C≡N) group attached to the phenyl ring at the 4-position. | Acts as a strong electron-withdrawing group, influencing molecular reactivity and serving as a key functional group in medicinal chemistry. nih.govontosight.ai |

Historical Development and Significance in Specialized Chemical Fields

While a singular discovery event for this compound is not prominently documented, its existence is a result of the systematic evolution of synthetic organic chemistry. The synthesis of substituted cinnamic acids is well-established, often employing classic organic reactions where substituted benzaldehydes are reacted with compounds like malonic acid. rsc.org The development of specific isomers such as this compound is driven by the targeted needs of researchers seeking molecules with precisely defined properties. For instance, patent literature concerning the synthesis of related compounds like 4-cyano-2-fluorobenzyl alcohol from precursors such as 4-cyano-2-fluorobenzoic acid indicates focused research on this substitution pattern for use as chemical intermediates around the early 2010s. google.com

The significance of this compound and its close relatives lies primarily in two areas: materials science and its potential as a synthetic intermediate.

Matrix for Mass Spectrometry: A closely related isomer, α-Cyano-4-fluorocinnamic acid, has been investigated as a "second generation" matrix for a technique called Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. conicet.gov.ar In MALDI-MS, a matrix is used to co-crystallize with an analyte (like a peptide or protein) and absorb laser energy, enabling the gentle ionization and analysis of large, fragile biomolecules. wikipedia.org The properties of the matrix are crucial for successful analysis, and the introduction of fluorine and cyano groups to the cinnamic acid core is a rational design approach to improve performance for specific classes of analytes. conicet.gov.arsigmaaldrich.com

Synthetic Building Block: The functional groups on this compound make it a useful building block for creating more complex molecules. The carboxylic acid can be converted into esters, amides, or other functional groups, while the cyano group and the fluorinated ring can participate in various coupling and transformation reactions. beilstein-journals.org This versatility makes it a valuable intermediate for researchers exploring new compounds in medicinal chemistry and materials science. For example, the broader class of halogen-substituted cinnamic acids has been studied for potential anticonvulsant activity, and cyano-substituted derivatives have been explored for various biological efficacies, highlighting the research interest in this class of compounds. nih.govmdpi.com

Table 2: Chemical Data for (E)-3-(4-cyano-2-fluorophenyl)acrylic acid

| Identifier | Value |

|---|---|

| Synonym | (E)-3-(4-cyano-2-fluorophenyl)prop-2-enoic acid |

| Molecular Formula | C₁₀H₆FNO₂ |

| Molecular Weight | 191.16 g/mol |

| CAS Number | 1380313-20-4 |

| Form | Solid |

Data sourced from publicly available chemical databases. chemicalbook.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H6FNO2 |

|---|---|

Molecular Weight |

191.16 g/mol |

IUPAC Name |

(E)-3-(4-cyano-2-fluorophenyl)prop-2-enoic acid |

InChI |

InChI=1S/C10H6FNO2/c11-9-5-7(6-12)1-2-8(9)3-4-10(13)14/h1-5H,(H,13,14)/b4-3+ |

InChI Key |

PYJVILQZMIIUKW-ONEGZZNKSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1C#N)F)/C=C/C(=O)O |

Canonical SMILES |

C1=CC(=C(C=C1C#N)F)C=CC(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 4 Cyano 2 Fluorocinnamic Acid

Reaction Pathways of the Carboxyl Group

The carboxyl group is a versatile functional group that readily participates in a variety of reactions, most notably acylation, esterification, and amidation.

O- and N-Acylation Reactions

O-acylation and N-acylation reactions involve the transfer of the acyl group from 4-cyano-2-fluorocinnamic acid to an alcohol or an amine, respectively. These reactions typically proceed via the activation of the carboxylic acid. A common method involves the conversion of the carboxylic acid to a more reactive acyl chloride or anhydride (B1165640).

For instance, treatment of this compound with thionyl chloride (SOCl₂) or oxalyl chloride would yield the highly reactive 4-cyano-2-fluorocinnamoyl chloride. This acyl chloride can then readily react with various nucleophiles. Reaction with an alcohol (R-OH) in the presence of a non-nucleophilic base like pyridine (B92270) results in the formation of an ester (O-acylation). Similarly, reaction with a primary or secondary amine (R₂NH) yields the corresponding amide (N-acylation). The general reactivity for nucleophilic acyl substitution follows the trend: acyl chloride > anhydride > ester > amide.

Esterification and Amidation Reactions

Direct esterification of this compound can be achieved through the Fischer esterification method. This involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is an equilibrium process, and the use of excess alcohol or the removal of water as it is formed drives the reaction towards the ester product.

Direct amidation of this compound with amines is generally more challenging than esterification due to the basic nature of amines, which can lead to acid-base salt formation. To overcome this, coupling agents are often employed. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) activate the carboxylic acid, facilitating nucleophilic attack by the amine to form the amide bond. Catalytic methods, for instance using titanium tetrafluoride (TiF₄), have also been shown to be effective for the direct amidation of carboxylic acids.

Table 1: Representative Esterification and Amidation Reactions of Carboxylic Acids

| Reaction Type | Reactants | Reagents | Product |

|---|---|---|---|

| Fischer Esterification | Carboxylic Acid, Alcohol | H₂SO₄ (catalyst) | Ester |

| Amidation | Carboxylic Acid, Amine | DCC or EDC | Amide |

| Direct Amidation | Carboxylic Acid, Amine | TiF₄ (catalyst) | Amide |

Transformations Involving the Alkenyl Moiety

The carbon-carbon double bond in the cinnamic acid backbone is susceptible to a range of addition and isomerization reactions.

Double Bond Construction and Modification Reactions

The double bond of this compound can undergo various modification reactions. Catalytic hydrogenation is a common method for the reduction of the double bond. Using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere, the alkenyl group can be selectively reduced to a single bond, yielding 4-cyano-2-fluorodihydrocinnamic acid. The conditions for this reaction can often be controlled to avoid reduction of the cyano or carboxyl groups.

Other addition reactions, such as halogenation (addition of Br₂ or Cl₂) or hydrohalogenation (addition of HBr or HCl), can also occur across the double bond, leading to the formation of di- and mono-halo derivatives, respectively. Epoxidation of the double bond, typically using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), would produce the corresponding epoxide.

E/Z Isomerization Studies

Cinnamic acid and its derivatives can exist as either the E (trans) or Z (cis) isomer, with the E isomer generally being more stable due to reduced steric hindrance. The isomerization between these forms can be induced by photochemical methods. acs.orgbiorxiv.org Irradiation with ultraviolet (UV) light can promote the E to Z isomerization, leading to a photostationary state with a specific ratio of the two isomers. acs.org The presence of substituents on the aromatic ring and at the α-position can influence the quantum yield and the position of the photostationary equilibrium. For activated olefins like cinnamic acid derivatives, this isomerization can also be achieved catalytically. acs.org

Reactivity of the Cyano Group

The cyano group (-C≡N) is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and cyclization reactions.

The nitrile functionality in this compound can be hydrolyzed to a carboxylic acid group under either acidic or basic conditions. lumenlearning.comchemistrysteps.com Acid-catalyzed hydrolysis, typically using a strong acid like H₂SO₄ or HCl in the presence of water, proceeds via the formation of an intermediate amide which is then further hydrolyzed to the carboxylic acid. chemistrysteps.com This would result in the formation of 2-fluoro-1,4-benzenedicarboxylic acid.

The cyano group can also be reduced to a primary amine (-CH₂NH₂). libretexts.orgorganic-chemistry.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. libretexts.org Catalytic hydrogenation can also be employed, though conditions must be carefully chosen to selectively reduce the nitrile in the presence of the alkene and carboxylic acid functionalities.

Furthermore, the cyano group can participate in intramolecular cyclization reactions, particularly when a suitable nucleophilic group is present in the ortho position. While the fluorine atom in this compound is not a strong nucleophile, derivatives of this compound could potentially undergo such cyclizations. For instance, if the fluorine were replaced by an amino or hydroxyl group, intramolecular cyclization involving the cyano group could lead to the formation of heterocyclic systems. rsc.orgnih.gov

Table 2: Summary of Potential Reactions of Functional Groups in this compound

| Functional Group | Reaction Type | Potential Reagents | Potential Product |

|---|---|---|---|

| Carboxyl Group | Esterification | Alcohol, H⁺ | Ester |

| Carboxyl Group | Amidation | Amine, Coupling Agent | Amide |

| Alkenyl Moiety | Hydrogenation | H₂, Pd/C | Dihydrocinnamic acid derivative |

| Alkenyl Moiety | E/Z Isomerization | UV light | Z-isomer |

| Cyano Group | Hydrolysis | H₃O⁺ | Dicarboxylic acid |

| Cyano Group | Reduction | LiAlH₄ | Primary amine |

Cyano Group as a Versatile Functional Handle

The cyano group (–C≡N), or nitrile, is an exceptionally versatile functional group in organic synthesis due to its unique electronic structure and reactivity. unibo.itresearchgate.net It consists of a carbon atom triple-bonded to a nitrogen atom, resulting in a linear geometry. wikipedia.org The high electronegativity of the nitrogen atom polarizes the triple bond, making the carbon atom electrophilic and susceptible to attack by nucleophiles. nih.govfiveable.me This inherent reactivity allows the cyano group to be transformed into a wide array of other functional groups, serving as a valuable synthetic precursor. researchgate.netnih.gov

The synthetic utility of the nitrile group is extensive. It can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or carboxylate salts, respectively. wikipedia.org Reduction of the nitrile group, typically with reagents like lithium aluminum hydride, affords primary amines. wikipedia.org Furthermore, the addition of Grignard reagents followed by hydrolysis converts nitriles into ketones. wikipedia.org

Beyond these fundamental transformations, the cyano group can participate in more complex reaction cascades and cycloadditions. wikipedia.org It can also function as a directing, activating, or stabilizing group in various chemical transformations. researchgate.net The presence of the nucleophilic nitrogen atom and the π-coordinating ability of the triple bond impart unique and diverse reactivity patterns. wikipedia.org This versatility makes the cyano group a critical component in the synthesis of pharmaceuticals, agrochemicals, and other fine organic chemicals. nih.govfiveable.me

| Reaction Type | Reagents | Product Functional Group | Reference |

|---|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, H₂O | Carboxylic Acid | wikipedia.org |

| Reduction | LiAlH₄ or H₂/Catalyst | Primary Amine | wikipedia.org |

| Organometallic Addition | Grignard Reagent (RMgX), then H₃O⁺ | Ketone | wikipedia.org |

| Partial Reduction | DIBAL-H, then H₂O | Aldehyde | wikipedia.org |

Inclusion Chemistry of Nitriles

The study of how nitrile-containing molecules interact with other molecules through non-covalent forces falls under the domain of supramolecular and host-guest chemistry. wikipedia.org "Inclusion chemistry" specifically refers to the formation of complexes where a "guest" molecule fits into a cavity or channel within a larger "host" molecule. wikipedia.org Nitriles can act as guest molecules, participating in these interactions through various non-covalent forces.

The lone pair of electrons on the nitrogen atom and the π-system of the triple bond allow nitriles to engage in several types of intermolecular interactions:

Coordination with Metals: Nitriles are well-known to act as ligands in coordination chemistry, binding to metal centers through the nitrogen lone pair. unibo.itnih.govnih.gov They are often used as labile (easily displaced) ligands in catalysis and synthesis. nih.govnih.gov

Hydrogen Bonding: The nitrogen atom of the cyano group can act as a hydrogen bond acceptor, interacting with hydrogen bond donors from host molecules or solvent. nih.govacs.org

Host-Guest Complexation: Research has shown that nitriles can be encapsulated as neutral guests within the cavities of macrocyclic hosts, such as pillar researchgate.netarenes. researchgate.net The binding is driven by forces like van der Waals interactions and C-H···π interactions between the guest and the host's cavity. wikipedia.orgresearchgate.net

These supramolecular interactions are crucial in fields like crystal engineering, materials science, and molecular recognition, where the precise arrangement of molecules dictates the properties of the bulk material.

Influence of Fluorine Substitution on Reactivity

The high electronegativity of fluorine causes it to pull electron density away from the carbon atom to which it is attached through the sigma (σ) bond. This inductive effect deactivates the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophilic aromatic substitution compared to benzene (B151609).

In this compound, the fluorine atom is ortho to the cinnamic acid moiety and meta to the cyano group. Its strong -I effect, combined with the electron-withdrawing nature of the cyano and acrylic acid groups, significantly reduces the electron density of the aromatic ring. This can affect the reactivity of the double bond and the acidity of the carboxylic acid proton. The presence of fluorine can also enhance the metabolic stability of a molecule due to the high strength of the carbon-fluorine bond, a strategy often employed in medicinal chemistry.

| Substituent | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on Ring | Directing Influence |

|---|---|---|---|---|

| -F (Fluoro) | Strongly withdrawing | Weakly donating | Deactivating | Ortho, Para-directing |

| -CN (Cyano) | Strongly withdrawing | Strongly withdrawing | Strongly Deactivating | Meta-directing |

| -CH=CHCOOH (Acrylic Acid) | Withdrawing | Withdrawing | Deactivating | Meta-directing |

Derivatives and Analogs of 4 Cyano 2 Fluorocinnamic Acid: Design and Synthesis

Halo-Derivative Synthesis and Comparative Studies

The synthesis of halo-derivatives of α-cyanocinnamic acid has been a subject of interest for developing "second generation" matrix materials for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). conicet.gov.ar The core idea is to modify the electronic properties and crystallinity of the matrix molecule to improve ion generation and analyte detection, particularly for challenging analytes like carbohydrates.

Research has led to the synthesis and application of various halo-derivatives, including those with fluoro, chloro, and bromo substitutions. conicet.gov.ar The synthesis of these compounds often leverages established organic reactions. For instance, palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction, provide a reliable method for forming the carbon-carbon double bond of the cinnamic acid structure by reacting an appropriate aryl halide with an acrylate. beilstein-journals.org Another fundamental approach is the Knoevenagel condensation between a substituted benzaldehyde (B42025) and a compound with an active methylene (B1212753) group, like cyanoacetic acid.

Comparative studies have been conducted to evaluate the performance of these halo-derivatives. For example, in the context of MALDI-MS, different α-cyanocinnamic acid derivatives have been assessed for their effectiveness as matrices. conicet.gov.ar While α-cyano-4-hydroxycinnamic acid (CHCA) is a standard matrix, its halo-derivatives have shown varied performance. conicet.gov.ar Studies have included E-4-chloro-α-cyanocinnamic acid (4ClCHCA) and E-4-fluoro-α-cyanocinnamic acid (4FCHCA). conicet.gov.ar The performance of these matrices can be further modified by creating ionic liquid matrices (ILMs) through combination with organic bases like norharmane (nHo). conicet.gov.ar For instance, while 4ClCHCA itself is not an ideal matrix for low molecular weight carbohydrates, the corresponding ionic liquid matrix, 4ClCHCA.nHo, demonstrated significantly improved performance, yielding intact molecular ions with high relative intensity. conicet.gov.ar

| Compound | Abbreviation | Noted Application/Observation | Reference |

|---|---|---|---|

| E-4-chloro-α-cyanocinnamic acid | 4ClCHCA | Used as a "second generation" MALDI matrix. | conicet.gov.ar |

| E-4-fluoro-α-cyanocinnamic acid | 4FCHCA | A halo-derivative of α-cyanocinnamic acid used in comparative matrix studies. | conicet.gov.arsigmaaldrich.com |

| 4-bromo-phenyl-α-cyanocinnamic acids | N/A | Mentioned as part of a group of halo-derivatives designed as advanced MALDI matrices. | conicet.gov.ar |

| 2-Chloro-4-fluorocinnamic acid | N/A | A commercially available research chemical and building block. | biosynth.com |

| 4-Chloro-2-fluorocinnamic acid | N/A | A commercially available cinnamic acid derivative. | sigmaaldrich.com |

Functionalized Cinnamic Acid Ligands for Nanomaterials

Functionalized cinnamic acids are increasingly used as surface ligands to passivate and control the properties of semiconductor nanocrystals, also known as quantum dots (QDs). google.comnih.gov The ligand shell is crucial as it influences the optical and electronic properties, stability, and processability of the nanomaterials. nih.govnih.gov Cinnamic acid derivatives are attractive for this purpose because their rigid, conjugated structure allows for systematic tuning of electronic properties through substitution on the aromatic ring. google.com

The design of these ligands involves selecting functional groups that can modulate the nanocrystal's surface chemistry and electronic energy levels. google.com For instance, a patent describes a range of functionalized cinnamic acid molecules tested as exchange ligands for nanocrystals, where variations in substituents led to measurable changes in HOMO/LUMO energy gaps and dipole moments. google.com This tunability is critical for optimizing the performance of QDs in optoelectronic devices like solar cells and light-emitting diodes (LEDs). nih.govnih.gov

The synthesis of nanoparticles functionalized with cinnamic acid can involve using the cinnamic acid derivative as both a reducing agent and a capping ligand. researchgate.nettandfonline.com For example, silver nanoparticles (AgNPs) have been synthesized using cinnamic acid in a hydrothermal method. tandfonline.comtandfonline.com Characterization confirmed that the cinnamic acid was bound to the surface of the AgNPs, influencing their size and stability. tandfonline.comtandfonline.com While these studies often use unsubstituted cinnamic acid, the principles can be extended to derivatives like 4-cyano-2-fluorocinnamic acid, where the cyano and fluoro groups would impart distinct electronic characteristics to the nanoparticle surface. The presence of electron-withdrawing groups like cyano and fluoro on the cinnamic acid ligand can significantly impact the electronic coupling between the ligand and the nanocrystal core.

| Functionalized Ligand Group | Nanomaterial | Purpose/Finding | Reference |

|---|---|---|---|

| Cinnamic acid (CAH) and its derivatives | Generic Nanocrystal Cores (e.g., PbS, CdSe) | Act as exchangeable ligands to tune electronic properties (HOMO/LUMO gap, dipole moment) of the nanocrystal. | google.com |

| Cinnamic acid | Silver Nanoparticles (AgNPs) | Serves as both a reducing agent and a capping ligand, improving antimicrobial activity. | researchgate.nettandfonline.comtandfonline.com |

| Carboxylate-based ligands | CdSe/CdS Core/Shell QDs | Passivate the QD surface; their electrochemical stability is critical for preventing degradation in QLEDs. | nih.gov |

| Thiourea derivatives with cyano and halogen groups | Lead Sulfide (B99878) (PbS) QDs | Used as precursors for the synthesis of small PbS quantum dots. | scholaris.ca |

Bioconjugates of Cinnamic Acids

Bioconjugation involves linking bioactive molecules, such as cinnamic acids, to other chemical moieties like amino acids, lipids, or sugars to enhance their properties. mdpi.comhilarispublisher.com This strategy is employed to improve solubility, bioavailability, stability, and target specificity. mdpi.com The carboxylic acid group of cinnamic acid is the primary site for derivatization, typically through the formation of ester or amide linkages. beilstein-journals.orghilarispublisher.com

The synthesis of these bioconjugates often requires the activation of the carboxylic acid. Common methods include the use of coupling reagents such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) or forming an anhydride (B1165640) intermediate with reagents like isobutyl chloroformate. beilstein-journals.orgnih.gov These activated forms then react with a nucleophilic group (e.g., an amine or alcohol) on the target biomolecule. For example, researchers have synthesized novel bioconjugates by coupling various cinnamic acid derivatives with (+)-proto-quercitol (a sugar mimic) through ester or amide bonds. hilarispublisher.com

Advanced Spectroscopic and Structural Characterization

Spectroscopic Analysis in Elucidating Molecular Structure and Conformation

Spectroscopic techniques are pivotal in confirming the molecular structure of 4-Cyano-2-fluorocinnamic acid and understanding the influence of its functional groups on its electronic environment. While a complete experimental spectrum for this compound is not publicly available, analysis of structurally similar compounds provides a robust framework for predicting its spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for mapping the carbon-hydrogen framework of the molecule. For the methyl ester of the related trans-4-fluorocinnamic acid, the vinylic protons appear as doublets in the ¹H NMR spectrum, with a large coupling constant (around 16 Hz) confirming the trans configuration of the double bond. rsc.org The aromatic protons exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. rsc.org In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is expected to resonate at the downfield end (around 167 ppm), while the carbon atoms of the aromatic ring and the double bond will appear in the range of 115-145 ppm. rsc.orgrsc.org The presence of the electron-withdrawing cyano and fluoro groups in this compound would be expected to further influence the chemical shifts of the nearby carbon and proton atoms. Specifically, the fluorine atom at the C2 position would introduce additional splitting in the signals of adjacent nuclei.

Interactive Data Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆) Note: These are predicted values based on analogous compounds.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Carboxylic Acid (-COOH) | ~12.5 | br s | - |

| Vinylic (α-H) | ~6.7 | d | J ≈ 16 |

| Vinylic (β-H) | ~7.8 | d | J ≈ 16 |

| Aromatic (H3) | ~7.9 | dd | J ≈ 8, 2 |

| Aromatic (H5) | ~7.8 | m | - |

| Aromatic (H6) | ~8.1 | t | J ≈ 8 |

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A strong, sharp peak corresponding to the nitrile (C≡N) stretching vibration is anticipated around 2230 cm⁻¹. The carboxylic acid will exhibit a broad O-H stretching band in the region of 2500-3300 cm⁻¹ and a strong C=O stretching vibration at approximately 1700 cm⁻¹. The C=C stretching of the alkene and aromatic ring will appear in the 1600-1450 cm⁻¹ region. The C-F bond stretch will likely be observed in the 1250-1000 cm⁻¹ range. The spectrum for the related 4-fluorocinnamic acid shows a characteristic IR spectrum with these features. nih.govnist.gov

Interactive Data Table 2: Key IR Absorption Bands for Cinnamic Acid Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference Compound(s) |

| Carboxylic Acid O-H | Stretch | 2500-3300 (broad) | 4-Fluorocinnamic acid nist.gov |

| Nitrile C≡N | Stretch | ~2230 (sharp) | 2-(4-Cyanophenylamino) acetic acid nih.gov |

| Carboxylic Acid C=O | Stretch | ~1700 (strong) | 4-Fluorocinnamic acid nist.gov |

| Alkene/Aromatic C=C | Stretch | 1450-1600 | 4-Fluorocinnamic acid nist.gov |

| C-F | Stretch | 1000-1250 | 4-Fluorocinnamic acid nist.gov |

UV-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Cinnamic acid and its derivatives are known to exhibit strong UV absorption due to the extended π-conjugation between the phenyl ring and the acrylic acid moiety. researchgate.net The introduction of a cyano group, a strong electron-withdrawing group, can lead to a bathochromic (red) shift in the absorption maximum (λmax). researchgate.net For instance, the inclusion of a cyano group on the olefinic double bond of ferulic acid derivatives significantly increases the λmax. nih.gov Therefore, this compound is expected to have a λmax at a longer wavelength compared to unsubstituted cinnamic acid.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure of 4-cyano-2-fluorocinnamic acid. northwestern.edugoogle.com These calculations provide a detailed understanding of the molecule's geometry, vibrational frequencies, and electronic properties.

By employing methods like DFT with a basis set such as 6-311++G(d,p), researchers can compute the optimized geometrical parameters of the molecule. niscpr.res.in This allows for the determination of bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation. Furthermore, these calculations can predict the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). niscpr.res.in The energy gap between HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability.

Natural Bond Orbital (NBO) analysis is another valuable quantum chemical tool that offers insights into charge delocalization and hyperconjugative interactions within the molecule. niscpr.res.in For instance, it can reveal the stabilizing effects of π →π* interactions. niscpr.res.in Time-dependent DFT (TD-DFT) can be used to calculate the absorption spectra of the molecule, providing a theoretical basis for its spectroscopic properties. niscpr.res.in

A comparison of calculated vibrational frequencies (e.g., from FTIR and FT-Raman spectra) with experimental data serves to validate the computational model. niscpr.res.in Good agreement between theoretical and experimental values confirms the accuracy of the calculated electronic structure. niscpr.res.in

Table 1: Selected Quantum Chemical Calculation Methods and Their Applications

| Calculation Method | Application | Information Gained |

| Density Functional Theory (DFT) | Geometry Optimization | Bond lengths, bond angles, dihedral angles |

| DFT/B3LYP/6-311++G(d,p) | Frontier Molecular Orbital Analysis | HOMO-LUMO energy gap, chemical reactivity |

| Natural Bond Orbital (NBO) Analysis | Charge Delocalization Studies | Hyperconjugative interactions, molecular stability |

| Time-Dependent DFT (TD-DFT) | Absorption Spectra Calculation | Electronic transitions, spectroscopic properties |

Molecular Docking Simulations for Interaction Mechanisms

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. lookchem.com In the context of this compound, docking simulations are instrumental in understanding its potential interactions with biological macromolecules, such as proteins and enzymes.

These simulations can identify the most likely binding conformation of the molecule within the active site of a target protein. lookchem.com For example, studies on similar cinnamic acid derivatives have used molecular docking to investigate their binding to enzymes like tyrosinase and FabH. lookchem.com The results of such simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand (this compound) and the amino acid residues of the protein's active site. mdpi.com

The binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), provides a quantitative measure of the strength of the interaction. niscpr.res.inmdpi.com A lower binding energy generally indicates a more stable complex. niscpr.res.in By comparing the docking scores and binding modes of a series of related compounds, researchers can identify structural features that are crucial for high-affinity binding. mdpi.com

The insights gained from molecular docking can guide the design of new derivatives with improved biological activity. For instance, if a particular functional group is found to be essential for a key interaction, medicinal chemists can focus on synthesizing analogs that retain or enhance this feature.

Table 2: Key Parameters in Molecular Docking Simulations

| Parameter | Description | Significance |

| Docking Score / Binding Energy | A measure of the predicted binding affinity between the ligand and the receptor. | Lower scores often indicate a more favorable binding interaction. |

| Binding Conformation / Pose | The predicted three-dimensional orientation of the ligand within the receptor's binding site. | Reveals the spatial arrangement of the ligand and its interactions with the receptor. |

| Key Amino Acid Residues | The specific amino acids in the receptor's active site that interact with the ligand. | Identifies crucial interactions (e.g., hydrogen bonds, hydrophobic contacts) for binding. |

| Glide Energy | A component of the docking score that estimates the ligand's binding free energy. | Contributes to the overall assessment of binding affinity. mdpi.com |

Mechanistic Insights from Computational Models

Computational models play a crucial role in elucidating the mechanisms of chemical reactions involving this compound. These models can be used to study reaction pathways, transition states, and the influence of various factors on reaction outcomes.

For instance, computational studies can shed light on the mechanisms of reactions such as palladium-catalyzed cross-coupling reactions, which are commonly used for the synthesis of cinnamic acid derivatives. researchgate.net By modeling the reaction steps, including oxidative addition, transmetalation, and reductive elimination, researchers can understand the role of the catalyst, base, and solvent in the reaction mechanism. researchgate.net

Kinetic studies, which can be informed by computational models, help in determining the rate-determining step of a reaction. researchgate.net This information is vital for optimizing reaction conditions to improve yields and selectivity.

Furthermore, computational models can be used to investigate photochemical reactions, such as photocycloadditions. acs.org These models can help to understand how the electronic excited state of the molecule behaves and how preorganization of reactant molecules can influence the reaction outcome. acs.org

In the context of drug design, computational models can be used to predict the metabolic fate of this compound and its derivatives. By identifying potential sites of metabolism, these models can help in designing compounds with improved pharmacokinetic properties.

Applications in Advanced Analytical Techniques: Focus on Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

MALDI-MS is a soft ionization technique that allows for the mass analysis of large, non-volatile, and thermally labile biomolecules like proteins, peptides, and lipids. campbellscience.comnih.gov The analyte is mixed with a solution of a matrix compound and dried on a target plate. The matrix crystals absorb the energy from a pulsed laser, leading to the desorption and ionization of the analyte molecules with minimal fragmentation. uab.edu The choice of matrix is critical and can significantly impact the quality of the resulting mass spectrum. nih.gov

As a derivative of α-cyanocinnamic acid, 4-Cyano-2-fluorocinnamic acid and its isomers are utilized as matrix substances in MALDI-MS. While specific research on the 2-fluoro isomer is limited in readily available literature, extensive studies on the closely related α-cyano-4-fluorocinnamic acid (4-FCCA) and other halogenated derivatives provide insight into its role. These matrices are particularly suited for the analysis of a variety of biomolecules. For instance, 4-FCCA is effective for the analysis of peptides, lipids, phospholipids, and phosphopeptides. sigmaaldrich.comsigmaaldrich.com The introduction of a fluorine atom to the cinnamic acid backbone alters the electronic properties and proton affinity of the matrix, which can influence ionization efficiency and analyte response.

Optimizing instrumental parameters is a crucial step for achieving high-quality data in any MALDI-MS experiment. While studies focusing specifically on the optimization of this compound are not extensively detailed, general principles of MALDI optimization are applicable. Key parameters that are typically adjusted include:

Laser Fluence: The intensity of the laser energy is a critical parameter. It must be high enough to induce desorption and ionization but low enough to prevent excessive fragmentation of the analyte.

Detector Voltage: This setting affects the signal amplification and thus the sensitivity of the detection.

Extraction Voltage and Delay Time: The voltages applied in the ion source and the delay before ion extraction are optimized to enhance mass resolution and accuracy.

The optimal settings for these parameters are interdependent and also depend on the specific analyte class and the matrix being used. For example, in the analysis of peptides, careful tuning of the laser energy and extraction parameters is necessary to achieve good sequence coverage and sensitivity. nih.gov The choice of solvent system and sample deposition technique also plays a significant role in forming a homogenous crystal lattice, which is essential for reproducible results. nih.gov

The performance of new MALDI matrices is often evaluated by comparing them to established standards, most notably α-cyano-4-hydroxycinnamic acid (CHCA), and other "second generation" matrices like 4-chloro-α-cyanocinnamic acid (ClCCA). nih.govmdpi.com

In a comparative study of ionic liquid matrices for carbohydrate analysis, the performance of matrices derived from different α-cyanocinnamic acids was evaluated. The study found a performance hierarchy where the hydroxyl-containing version (from CHCA) was superior to the chloro-derivative (from ClCCA), which in turn was significantly better than the fluoro-derivative (from α-cyano-4-fluorocinnamic acid). conicet.gov.ar This suggests that the nature of the substituent on the aromatic ring plays a critical role in the matrix's effectiveness for specific analyte classes. conicet.gov.ar

Conversely, for the analysis of peptides, especially phosphopeptides and acidic peptides, ClCCA has been shown to outperform CHCA. nih.govmdpi.com ClCCA demonstrates higher sensitivity and provides better sequence coverage, partly due to its lower proton affinity which facilitates more efficient proton transfer to the analyte. nih.govnih.gov While direct comparative data for this compound is scarce, these studies on its isomers highlight the significant impact that halogen substitution has on matrix performance.

Table 1: Qualitative Performance Comparison of α-Cyanocinnamic Acid Derived Ionic Liquid Matrices for Carbohydrate Analysis

| Matrix Base | Relative Performance |

|---|---|

| α-cyano-4-hydroxycinnamic acid (CHCA) | +++ |

| α-cyano-4-chlorocinnamic acid (ClCCA) | ++ |

| α-cyano-4-fluorocinnamic acid (4-FCCA) | + |

Data derived from a study on norharmane containing ionic liquid matrices. conicet.gov.ar

To overcome some of the limitations of solid crystalline matrices, such as sample inhomogeneity and "hot spots," ionic liquid matrices (ILMs) have been developed. conicet.gov.armdpi.com ILMs are a combination of a traditional matrix acid, like a cyanocinnamic acid derivative, and an organic base, which form a salt that is liquid at or near room temperature. conicet.gov.arnih.gov

Research has explored the creation of ILMs from various α-cyanocinnamic acids, including the fluorinated variant, α-cyano-4-fluorocinnamic acid. conicet.gov.ar These ILMs can offer improved sample homogeneity and reproducibility. For example, an ILM was prepared by combining α-cyano-4-fluorocinnamic acid with the organic base norharmane. conicet.gov.ar While this specific ILM showed lower performance for carbohydrate analysis compared to those made from CHCA or ClCCA, the study demonstrates the principle and potential of creating ILMs from fluorinated cyanocinnamic acids. conicet.gov.ar The development of ILMs using ClCCA has also shown promise, providing a viable alternative to its crystalline form with high sensitivity. reading.ac.uk

The efficacy of a MALDI matrix is often judged by its performance in the detection of specific classes of biomolecules. Fluorinated and other halogenated cyanocinnamic acids have been evaluated for various applications.

Peptides and Proteins: ClCCA, a related halogenated matrix, has shown a significant advantage over the traditional CHCA matrix for proteomic analyses. It provides better sequence coverage for protein digests and has a more uniform response to peptides of different basicities. nih.govnih.gov It also shows a tenfold improvement in sensitivity for labile phosphopeptides. nih.gov

Lipids: The analysis of lipids by MALDI-MS is another area where matrix selection is crucial. Commercial sources indicate that α-cyano-4-fluorocinnamic acid is a suitable matrix for lipids and phospholipids. sigmaaldrich.comsigmaaldrich.com Studies using laser post-ionization (MALDI-2) have shown that while matrices like CHCA can be used, others like norharmane and DHB provide more dramatic signal enhancements for lipids. nih.gov

Carbohydrates: As mentioned previously, an ionic liquid matrix based on α-cyano-4-fluorocinnamic acid was found to be less effective for the analysis of low molecular weight carbohydrates compared to ILMs based on CHCA and ClCCA. conicet.gov.ar

These findings underscore that the performance of this compound and its isomers is highly dependent on the specific class of biomolecules being analyzed.

Investigation of Biological Activities and Biochemical Interactions

Enzyme Inhibition Studies

While direct enzymatic inhibition studies on 4-Cyano-2-fluorocinnamic acid are not extensively documented, research on related fluorinated and cyanated cinnamic acid derivatives provides insights into its potential interactions with various enzymes.

Cinnamic acid derivatives are known to inhibit several enzymes. For instance, a study on mitochondrial aldehyde dehydrogenase revealed that while many cinnamic acid derivatives are potent inhibitors, α-fluorocinnamate was a significantly less effective inhibitor of this enzyme. nih.gov The inhibition by these compounds was found to be competitive with respect to NAD+. nih.gov

Furthermore, the antifungal activity of some cinnamic acid derivatives has been linked to the inhibition of benzoate (B1203000) 4-hydroxylase (CYP53), a cytochrome P450 enzyme unique to fungi. nih.gov Studies have shown that cinnamic acid and some of its derivatives can inhibit the enzymatic activity of CYP53A15 from Cochliobolus lunatus, suggesting a potential mechanism for their antifungal effects. nih.gov Given that this compound possesses the core cinnamic acid structure, it may exhibit similar inhibitory activities, although the specific effects of the 4-cyano and 2-fluoro substitutions on this interaction require direct investigation.

Research on the biodegradation of 4-fluorocinnamic acid by a bacterial consortium has identified several enzymes involved in its metabolism. These include 4-fluorocinnamoyl-CoA ligase, 4-fluorocinnamoyl-CoA hydratase, 4-fluorophenyl-β-hydroxy propionyl-CoA dehydrogenase, and 4-fluorophenyl-β-keto propionyl-CoA thiolase. nih.gov This indicates that the fluorinated cinnamic acid structure can be recognized and processed by specific bacterial enzymes.

The presence of a cyano group can also influence enzyme inhibition. For example, 4-cyanocinnamic acid has been identified as an inhibitor of monocarboxylate transporters (MCTs), particularly MCT1 and MCT4, which are important in cancer metabolism.

Antioxidant Properties of Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are well-recognized for their antioxidant properties, which are largely attributed to their chemical structure. nih.govnih.gov The presence of a phenolic hydroxyl group, in particular, is known to confer strong free radical scavenging capabilities. nih.gov While this compound lacks a hydroxyl group, the electronic effects of the cyano and fluoro substituents on the phenyl ring can still modulate its antioxidant potential.

The antioxidant activity of cinnamic acid derivatives is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. Studies on various substituted cinnamic acids have demonstrated that the nature and position of the substituents on the phenyl ring significantly influence their antioxidant capacity. For instance, the presence of electron-donating groups, such as hydroxyl and methoxy (B1213986) groups, generally enhances antioxidant activity. nih.gov Conversely, electron-withdrawing groups, like the cyano group in this compound, may have a different impact.

Antioxidant Activity of Various Cinnamic Acid Derivatives

| Compound | Substitution Pattern | Observed Antioxidant Activity | Reference |

|---|---|---|---|

| p-Coumaric Acid | 4-hydroxy | Significant radical scavenging activity | nih.gov |

| Ferulic Acid | 4-hydroxy-3-methoxy | Potent antioxidant | nih.gov |

| Sinapic Acid | 4-hydroxy-3,5-dimethoxy | Strong antioxidant properties | mdpi.com |

| Cinnamyl Acetate | Acetylated carboxyl group | Slightly enhanced antioxidant activity compared to cinnamic acid | biomedres.us |

Anti-inflammatory Properties of Cinnamic Acid Derivatives

Cinnamic acid derivatives have demonstrated notable anti-inflammatory effects, often linked to their antioxidant properties and their ability to modulate inflammatory pathways. nih.govnih.gov The anti-inflammatory potential of these compounds is influenced by the substituents on the aromatic ring. nih.gov

For example, certain cinnamic acid derivatives have been shown to inhibit the production of pro-inflammatory cytokines. nih.gov The introduction of a fluorine atom, as seen in this compound, can influence the molecule's biological activity due to fluorine's high electronegativity and its ability to form strong hydrogen bonds. lookchem.com While specific studies on the anti-inflammatory properties of this compound are limited, research on other fluorinated compounds suggests that this substitution can enhance anti-inflammatory effects.

Anti-inflammatory Activity of Selected Cinnamic Acid Derivatives

| Compound | Mechanism/Observed Effect | Reference |

|---|---|---|

| Cinnamic Acid | General anti-inflammatory activity reported | nih.gov |

| Ferulic Acid | Inhibition of inflammatory enzymes | nih.gov |

| N-(trifluoromethylphenyl)-2-cyano-3-hydroxy-crotonic acid amide | Antiproliferative and anti-inflammatory effects in animal models | all-imm.com |

Antimicrobial and Antifungal Activities of Cinnamic Acid Derivatives

A significant body of research has highlighted the antimicrobial and antifungal properties of cinnamic acid and its derivatives. nih.gov These activities are dependent on the specific structural features of the compounds.

The introduction of halogen atoms, such as chlorine, into the cinnamic acid structure has been shown to result in compounds with potent antimicrobial activity. nih.gov It is plausible that the fluorine atom in this compound could confer similar or enhanced antimicrobial properties. The cyano group may also contribute to this activity.

Studies have shown that some cinnamic acid derivatives exhibit antifungal activity by inhibiting enzymes crucial for fungal survival, such as benzoate 4-hydroxylase. nih.gov The effectiveness of these compounds varies with the substitution pattern on the phenyl ring.

Antimicrobial and Antifungal Activity of Cinnamic Acid Derivatives

| Compound | Activity | Target Organisms | Reference |

|---|---|---|---|

| Cinnamic Acid | Antifungal | Cochliobolus lunatus, Aspergillus niger, Pleurotus ostreatus | nih.gov |

| 4-Chlorocinnamic acid esters | Antifungal | Candida species | nih.gov |

| 4-isopropylbenzylcinnamide | Antibacterial | S. aureus, S. epidermidis, P. aeruginosa | mdpi.com |

Structure-Activity Relationship (SAR) Studies for Biological Effects

The biological effects of cinnamic acid derivatives are intrinsically linked to their chemical structure. researchgate.net Structure-activity relationship (SAR) studies aim to understand how different functional groups and their positions on the cinnamic acid scaffold influence biological activity.

For antioxidant activity, the presence and position of hydroxyl groups on the phenyl ring are critical. Generally, a greater number of hydroxyl groups correlates with higher antioxidant capacity. nih.gov Electron-donating substituents tend to enhance this activity. nih.gov

In the context of anti-inflammatory action, both the substituents on the aromatic ring and modifications to the carboxylic acid group can modulate activity. For instance, esterification of the carboxylic acid group has been shown to influence anti-inflammatory potency.

Regarding antimicrobial and antifungal effects, the lipophilicity and electronic properties of the substituents play a crucial role. plos.org Halogenation of the phenyl ring, as in this compound, is a common strategy to enhance antimicrobial potency. nih.gov The presence of an electron-withdrawing cyano group at the 4-position, combined with a fluorine atom at the 2-position, would create a unique electronic distribution on the phenyl ring, which is expected to significantly influence the molecule's interaction with biological targets. The ortho-fluoro substitution could also induce conformational changes that affect binding to enzymes or receptors.

Emerging Applications in Materials Science

Integration into Coordination Polymers with Luminescent and Magnetic Properties

Coordination polymers are a class of materials formed by the self-assembly of metal ions with organic ligands, creating one-, two-, or three-dimensional networks. The properties of these materials, including their luminescence and magnetism, are highly dependent on the choice of both the metal center and the organic linker.

While direct reports on the use of 4-Cyano-2-fluorocinnamic acid in coordination polymers are not extensively documented, research on analogous compounds provides a strong foundation for its potential in this field. For instance, coordination polymers have been successfully synthesized using related carboxylate ligands to create materials with interesting physical properties. mdpi.comrsc.orgmdpi.com The carboxylate group of this compound can coordinate to metal ions, while the cyano and fluoro groups can influence the crystal packing and electronic structure of the resulting polymer.

Studies on Mn(II) coordination polymers based on 4-fluorocinnamic acid and 1,10-phenanthroline (B135089) have demonstrated the creation of structures with specific magnetic properties. acs.orgacs.org Similarly, cyano-bridged coordination polymers containing 4d-4f ions have been shown to exhibit both luminescence and long-range magnetic ordering, highlighting the role of the cyano group in mediating these properties. acs.org The presence of both a carboxylate and a cyano group in this compound suggests its potential to act as a versatile ligand in constructing multifunctional coordination polymers. The combination of its coordinating groups could lead to novel network topologies and the introduction of both luminescent and magnetic characteristics within a single material. acs.orgmdpi.com For example, the incorporation of lanthanide ions could lead to luminescent materials, as these ions are known for their unique optical properties when incorporated into coordination polymers. mdpi.comresearchgate.net

| Metal Ion(s) | Organic Ligand(s) | Observed Property | Reference |

|---|---|---|---|

| Mn(II) | 4-Fluorocinnamic acid, 1,10-Phenanthroline | Magnetic Properties | acs.orgacs.org |

| Ln(III), M(IV/V) (Ln=Eu, Tb, Sm, Gd; M=Mo, W) | Cyano-bridged ligands | Luminescence & Ferromagnetic Ordering | acs.org |

| Co(II), Ni(II) | 2,4-Dibenzoylisophthalic acid, N-donor co-ligands | Antiferromagnetic Interaction | rsc.org |

| Co(II), Ni(II) | 2-Nitrobiphenyl-4,4'-dicarboxylate | Antiferromagnetic Exchange | mdpi.com |

| Zn(II) | Benzene-1,2,4,5-tetracarboxylic acid | Luminescence | rsc.org |

Functionalized Cinnamic Acid Derivatives in Nanocrystal Systems

The surface chemistry of nanocrystals plays a critical role in determining their stability, dispersibility, and electronic properties. Functionalized organic molecules are often used as ligands that coordinate to the nanocrystal surface, allowing for the precise tuning of these characteristics. Cinnamic acid and its derivatives have emerged as a versatile class of ligands for this purpose. nanoge.orgresearchgate.netresearchgate.net

Patents have identified functionalized cinnamic acid molecules, including 4-cyanocinnamic acid and 2-fluorocinnamic acid, as effective ligands for a variety of nanocrystal cores. google.comlabpartnering.orgchemfaces.com These ligands can replace native ligands on the surface of nanocrystals composed of elements from Groups II-VI, III-V, IV, or noble metals. google.com The process involves a ligand exchange where the cinnamic acid derivative coordinates to the nanocrystal surface, often through an ionic bond between the carboxylate group and surface metal atoms. google.com

Research into the electronic properties of lead halide perovskite (CsPbBr₃) and lead sulfide (B99878) (PbS) nanocrystals has demonstrated the significant impact of cinnamic acid derivatives. nanoge.orgnanoge.org Scientists have shown that by introducing electron-withdrawing or donating functional groups to the cinnamic acid structure, it is possible to shift the absolute band edge positions of the nanocrystals. nanoge.orgnanoge.org Specifically, for PbS nanocrystals, the introduction of such groups can shift the valence band. nanoge.org In the case of CsPbBr₃ nanocrystals, using cinnamic acid derivatives with electron-withdrawing groups can facilitate the oxidation of the nanocrystals. nanoge.org

This finding is directly relevant to this compound, which possesses two distinct electron-withdrawing groups: a cyano (-CN) group and a fluoro (-F) group. Its use as a surface ligand is expected to tune the electronic structure of nanocrystals, a critical factor for optimizing their performance in optoelectronic devices such as light-emitting diodes (LEDs) and photovoltaics. nanoge.orgnanoge.org For instance, a study on CsPbBr₃ nanocrystals noted a significant shift of 0.34 V, which was attributed to the influence of the cinnamic acid derivative ligand. nanoge.org The ability to systematically modify the electronic properties through surface functionalization opens up pathways for designing more efficient semiconductor nanocrystal devices. nanoge.org

| Nanocrystal System | Cinnamic Acid Derivative Function | Observed Effect | Potential Application | Reference |

|---|---|---|---|---|

| CsPbBr₃ Nanocrystals | Surface ligand with electron-withdrawing groups | Shifts valence band, facilitates oxidation | LEDs, Photovoltaics | nanoge.orgnanoge.org |

| PbS Nanocrystals | Surface ligand with dipole moments | Shifts valence band | Optoelectronics | nanoge.orgnanoge.org |

| ZnO Nanoparticles | Surface functionalization | Enhanced UV absorption | UV-shielding materials | researchgate.net |

| Ag Nanoparticles | Protecting ligand | Formation of stable nanoparticles | Antimicrobial agents | researchgate.net |

| General Nanocrystal Cores (Group II-VI, etc.) | Exchange ligand (e.g., 4-cyanocinnamic acid) | Surface modification, tuning of work function and ionization energy | Electronic Devices | google.comlabpartnering.org |

Future Perspectives and Unexplored Research Avenues

Development of Novel Synthetic Routes

The conventional synthesis of cinnamic acid derivatives often relies on established methods like the Knoevenagel condensation. For 4-Cyano-2-fluorocinnamic acid, this would typically involve the condensation of 2-fluoro-4-cyanobenzaldehyde with malonic acid. While effective, future research could focus on developing more efficient, sustainable, and versatile synthetic strategies.

Emerging trends in organic synthesis offer several unexplored avenues:

Transition-Metal Catalysis: Palladium-catalyzed reactions, such as Heck or Suzuki couplings, could offer alternative pathways. beilstein-journals.orgnih.gov For instance, a catalyzed coupling between a fluorinated cyanobenzene derivative and an acrylic acid synthon could provide a modular approach. A recently developed copper and silver-catalyzed double decarboxylative cross-coupling reaction between cinnamic acids and aliphatic acids also presents a novel method for creating C-C bonds, suggesting new synthetic possibilities. researchgate.net

C-H Activation: Direct C-H activation/functionalization of a simpler, readily available fluorocinnamic acid derivative at the C4 position with a cyano group represents a state-of-the-art, atom-economical approach that circumvents the need for pre-functionalized starting materials.

Flow Chemistry and Mechanochemistry: The application of continuous flow reactors or mechanochemical methods, such as ball milling, could lead to safer, more scalable, and environmentally friendly production processes with potentially higher yields and purity. nih.gov

Biocatalysis: Engineering enzymes to perform the synthesis could offer a green alternative to traditional chemical methods, potentially providing high stereoselectivity and reducing the need for harsh reagents and solvents.

These advanced synthetic methodologies could not only optimize the production of this compound but also facilitate the rapid generation of a library of related analogues for structure-activity relationship (SAR) studies.

Deeper Mechanistic Understanding of Interactions

Currently, the primary application of this compound is as a matrix in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). sigmaaldrich.combiosynth.com It is particularly effective for the analysis of peptides, phospholipids, and other fragile molecules. mz-at.degcms.cz Its function relies on its ability to co-crystallize with an analyte and absorb laser energy, leading to soft ionization of the analyte molecule. However, the precise mechanistic details of how the fluorine and cyano substituents enhance this process compared to other matrices are not fully elucidated.

Future research should aim for a more profound understanding of these interactions:

Matrix-Analyte Co-crystallization: High-resolution structural studies, such as X-ray crystallography of co-crystals, could reveal the specific intermolecular interactions (e.g., hydrogen bonding, π-stacking) between the matrix and various analytes. This would provide insight into why it is a particularly "cool" matrix that reduces fragmentation.

Photophysical and Ionization Dynamics: Ultrafast spectroscopy could be employed to study the energy transfer dynamics from the photo-excited matrix to the analyte on a femtosecond timescale. Understanding these dynamics is key to rationally designing even more efficient matrices in the future.

Biological Interactions: The structural features of this compound suggest it may interact with biological macromolecules. The cinnamic acid scaffold is a known starting point for developing compounds that modulate bacterial processes like biofilm formation. unimi.it Future studies could use techniques like affinity chromatography, pull-down assays, and surface plasmon resonance to identify potential protein binding partners, which could reveal unforeseen biological activities. unimi.it The strong electron-withdrawing properties of the substituents could mediate unique interactions with enzyme active sites or transcription factors. mdpi.comgoogle.com

Expansion into New Analytical Platforms

While established as a MALDI matrix, the unique properties of this compound could be leveraged in other advanced analytical systems.

| Analytical Platform | Potential Application of this compound | Rationale |

| Ionic Liquid Matrices (ILMs) | Development of a this compound-based ILM. | ILMs can offer superior sample homogeneity and reduced vacuum requirements in MALDI-MS. Research on other cinnamic derivatives shows that the choice of counter-ion and the substituents on the aromatic ring significantly impact performance, suggesting that a fluorinated, cyano-containing ILM could offer unique advantages for specific analytes like carbohydrates. conicet.gov.ar |

| Biosensors | Use as a recognition element or signal enhancer in electrochemical or optical biosensors. | The compound's ability to interact with biomolecules could be harnessed for detection purposes. It could be immobilized on a transducer surface to capture specific targets or used as a label that provides a quantifiable signal. |

| Advanced Chromatography | Derivatization reagent for Liquid Chromatography (LC) or Gas Chromatography (GC). | The carboxylic acid group allows for derivatization, while the fluorine atom and cyano group can enhance detectability in electron capture detection (for GC) or serve as a unique mass tag in LC-MS. |

| Surface-Enhanced Raman Spectroscopy (SERS) | Functionalization of SERS-active nanoparticles. | The molecule's aromatic system and polar groups could facilitate strong adsorption onto metallic nanoparticle surfaces, potentially enabling sensitive detection of its interactions with other molecules. |

Exploring these platforms would diversify the compound's utility beyond its current scope and could lead to the development of novel analytical tools with enhanced sensitivity and selectivity.

Exploration of Targeted Biological Modulations

The biological activities of cinnamic acid and its derivatives are well-documented, spanning antimicrobial, anti-inflammatory, neuroprotective, and anticancer properties. beilstein-journals.orgmdpi.comresearchgate.net The introduction of specific functional groups, such as halogens and cyano groups, is a proven strategy in medicinal chemistry to enhance potency and modulate pharmacokinetic properties. mdpi.com this compound is a prime candidate for investigation as a targeted biological modulator.

Unexplored research avenues include:

Enzyme Inhibition: Many cinnamic acid esters and amides show potent and selective inhibitory activity against enzymes like monoamine oxidase B (MAO-B) and cholinesterases, which are relevant targets for neurodegenerative diseases. researchgate.net Screening this compound and its simple derivatives against a panel of enzymes could uncover novel inhibitors.

Antimicrobial and Anti-biofilm Activity: Cinnamic acid derivatives are being investigated as agents that can interfere with bacterial communication (quorum sensing) and biofilm formation. unimi.it The specific substitution pattern of this compound may confer potent activity against pathogenic microbes, potentially by inhibiting key metabolic pathways or structural components.

Transcription Factor Modulation: Small molecules can modulate gene expression by interacting with transcription factors. Compounds with some structural similarity have been investigated for this purpose. google.com High-throughput screening could assess the ability of this compound to alter disease-relevant transcriptional pathways.

Bioconjugation: To improve properties like solubility, bioavailability, and targeted delivery, the molecule could be conjugated to other biomaterials such as polysaccharides, lipids, or polyethylene (B3416737) glycol (PEG). mdpi.com This approach could create novel prodrugs or functional biomaterials with tailored therapeutic or cosmetic applications.

Systematic screening and SAR studies are essential next steps to translate the theoretical potential of this compound into tangible therapeutic or biotechnological applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-cyano-2-fluorocinnamic acid, and how can purity be validated?

- Methodological Answer : Synthesis typically involves Knoevenagel condensation between 2-fluorobenzaldehyde derivatives and cyanoacetic acid under acidic catalysis. Purity validation requires HPLC (≥95% purity threshold) and NMR spectroscopy to confirm structural integrity. For example, -NMR should show peaks corresponding to the cyano group (~3.3 ppm) and aromatic protons influenced by fluorine substitution (split patterns due to - coupling) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirms the presence of cyano (C≡N stretch ~2220 cm) and carboxylic acid (O-H stretch ~2500-3000 cm) groups.

- -NMR : Quantifies fluorine substitution patterns (chemical shifts typically between -110 to -120 ppm for ortho-fluorinated aromatics).

- MS (ESI or MALDI) : Validates molecular weight (expected [M+H] at 191.1 Da) and fragmentation pathways .

Q. How does this compound compare to other cinnamic acid derivatives in MALDI-TOF applications?

- Methodological Answer : Unlike α-cyano-4-hydroxycinnamic acid (CHCA), the 2-fluoro substitution in this compound reduces background noise in low-mass regions (<500 Da) due to altered crystallization dynamics. Optimize matrix-to-analyte ratios (1:10 to 1:50) and solvent systems (e.g., acetonitrile/0.1% TFA) to enhance ionization efficiency for peptides and small molecules .

Advanced Research Questions

Q. How can researchers resolve contradictions in UV-Vis absorption data for this compound across solvents?

- Methodological Answer : Solvent polarity and hydrogen-bonding capacity significantly affect . For example, in DMSO, shifts to ~320 nm due to enhanced conjugation, whereas in methanol, it appears at ~305 nm. Use time-dependent density functional theory (TD-DFT) simulations to correlate experimental spectra with electronic transitions, ensuring solvent parameters are included in computational models .

Q. What strategies optimize this compound as a matrix for lipidomics studies?

- Methodological Answer :

- Crystallization Control : Pre-spot samples with a 10 mM ammonium citrate buffer to improve homogeneity.

- Laser Energy Calibration : Adjust laser intensity (10–20% above threshold) to minimize fragmentation of labile lipid species.

- Data Validation : Cross-validate MALDI results with LC-MS/MS to confirm lipid identifications, particularly for isomers like phosphatidylcholines .

Q. How do steric and electronic effects of the 2-fluoro substituent influence the compound’s reactivity in photopolymerization?

- Methodological Answer : The electron-withdrawing fluorine atom increases the electrophilicity of the α,β-unsaturated system, accelerating radical-initiated polymerization. Use DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (FMOs) and predict reactivity trends. Experimental validation via photo-DSC can quantify polymerization rates under UV irradiation (λ = 365 nm) .

Data Analysis and Reporting Guidelines

Q. What statistical methods are recommended for analyzing dose-response data involving this compound in biological assays?

- Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism.

- Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates.

- Uncertainty Quantification : Report 95% confidence intervals for IC values derived from bootstrap resampling (n = 1000 iterations) .

Q. How should researchers address batch-to-batch variability in synthetic yields?

- Methodological Answer : Implement quality-by-design (QbD) principles:

- DOE (Design of Experiments) : Vary reaction parameters (temperature, catalyst loading) to identify critical process parameters (CPPs).

- Multivariate Analysis : Use PCA to correlate yield variability with raw material purity (e.g., HPLC-grade solvents vs. technical grade) .

Ethical and Safety Considerations

Q. What precautions are essential when handling this compound in vivo studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.